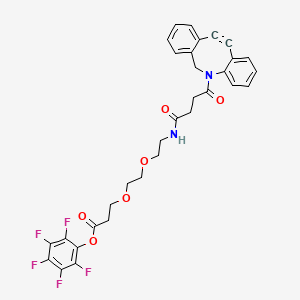

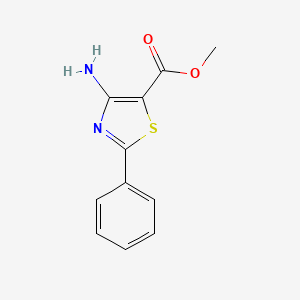

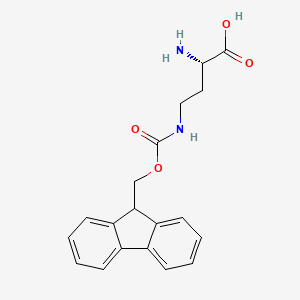

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

説明

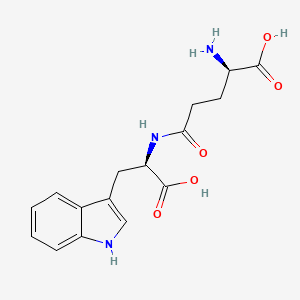

“Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH” is a derivative of the amino acid cysteine, which is used in the synthesis of peptides . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

The synthesis of this compound involves the Fmoc-based solid phase synthesis of peptide a-thioesters . This method is not straightforward due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its constituent atoms and the bonds between them. The Fmoc group provides a protective function during the synthesis process . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the amide-to-thioester rearrangement and the native chemical ligation (NCL) reaction . The NCL reaction has revolutionized the field of protein synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure and the nature of its constituent atoms. The Fmoc group provides stability during the synthesis process . The choice of linker determines the C-terminal functional group in the final product .科学的研究の応用

Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory biomedical materials has been significantly advanced through the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks. Notably, nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH have demonstrated substantial antibacterial capabilities, impacting bacterial morphology and viability. These nanoassemblies have been successfully integrated within resin-based composites to inhibit bacterial growth without affecting the mechanical and optical properties of the materials, given the low dosage required for antibacterial activity. This approach underlines the intrinsic antibacterial properties of self-assembling building blocks and lays the groundwork for further development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Molecular Recognition of Amino Acids in Water

A novel synthetic receptor based on N-(9-fluorenyl methoxy carbonyl)-L-Cysteine (Fmoc-Cys(SH)-OH) has been developed through co-polymerization with Fmoc-Cys(SCH2CHCH2)-OH, showcasing selective recognition of Fmoc-Cys(SH)-OH in aqueous and protic solvents. This covalent imprinting approach leverages thiol-disulfide exchange reactions for molecular recognition, revealing high binding constants and efficient, fast thiol-disulfide interchange reactions. Such selective recognition and binding capabilities emphasize the potential of Fmoc-Cys derivatives in molecular recognition applications, contributing to advancements in synthetic chemistry and materials science (Burri & Yu, 2015).

Fmoc-modified Amino Acids and Short Peptides in Functional Materials

The self-assembly features of amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group have been extensively studied for their potential in various applications. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, facilitating the development of materials with properties suitable for cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. This review highlights the recent progress in the use of Fmoc-modified biomolecules, addressing existing challenges and suggesting strategies for further development in the field of functional materials (Tao et al., 2016).

将来の方向性

The future directions in the research and application of this compound could involve the development of more efficient and straightforward methods for the synthesis of peptide a-thioesters . Additionally, the use of this compound in the synthesis of bio-inspired peptide crypto-thioesters represents a promising area of research .

特性

IUPAC Name |

(2R)-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-UCNLINEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3395787.png)

![4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-](/img/structure/B3395830.png)